molecular formula C5H10NO+ B14486213 2,3,4,5-Tetrahydropyridin-1-ium-6-ol CAS No. 66038-27-5

2,3,4,5-Tetrahydropyridin-1-ium-6-ol

Cat. No.: B14486213
CAS No.: 66038-27-5
M. Wt: 100.14 g/mol
InChI Key: XUWHAWMETYGRKB-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3,4,5-Tetrahydropyridin-1-ium-6-ol is a heterocyclic compound that belongs to the class of tetrahydropyridines. These compounds are characterized by a six-membered ring containing one nitrogen atom and five carbon atoms. The presence of a hydroxyl group at the sixth position and a positively charged nitrogen atom at the first position makes this compound unique. Tetrahydropyridines are known for their biological activities and are found in both natural products and synthetic pharmaceutical agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,5-Tetrahydropyridin-1-ium-6-ol can be achieved through several methods. One common approach involves the partial reduction of pyridinium salts. For instance, the treatment of N-methylpyridinium with borohydride reagents can yield 1-methyl-1,2,3,6-tetrahydropyridine . Another method involves the cyclization of Schiff bases, where specific substituents are introduced to achieve the desired tetrahydropyridine derivative .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings to produce this compound efficiently .

Chemical Reactions Analysis

Types of Reactions

2,3,4,5-Tetrahydropyridin-1-ium-6-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields pyridine derivatives, while reduction results in fully saturated tetrahydropyridine derivatives .

Scientific Research Applications

2,3,4,5-Tetrahydropyridin-1-ium-6-ol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2,3,4,5-Tetrahydropyridin-1-ium-6-ol involves its interaction with specific molecular targets. The positively charged nitrogen atom allows it to interact with negatively charged sites on enzymes and receptors, thereby modulating their activity. This interaction can lead to inhibition or activation of specific biochemical pathways, depending on the target .

Comparison with Similar Compounds

2,3,4,5-Tetrahydropyridin-1-ium-6-ol can be compared with other tetrahydropyridine derivatives such as:

    1,2,3,4-Tetrahydropyridine: Lacks the hydroxyl group and has different biological activities.

    1,2,3,6-Tetrahydropyridine: Has a different arrangement of double bonds and exhibits distinct chemical properties.

    2,3,4,6-Tetrahydropyridine: Another isomer with unique reactivity and applications

The presence of the hydroxyl group and the specific arrangement of atoms in this compound make it unique among its isomers, contributing to its distinct chemical and biological properties.

Properties

CAS No.

66038-27-5

Molecular Formula

C5H10NO+

Molecular Weight

100.14 g/mol

IUPAC Name

2,3,4,5-tetrahydropyridin-1-ium-6-ol

InChI

InChI=1S/C5H9NO/c7-5-3-1-2-4-6-5/h1-4H2,(H,6,7)/p+1

InChI Key

XUWHAWMETYGRKB-UHFFFAOYSA-O

Canonical SMILES

C1CC[NH+]=C(C1)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.